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Compound of Interest

Compound Name: Mandyphos SL-M003-2

Cat. No.: B12322183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mandyphos SL-M003-2 is a chiral ferrocenyl diphosphine ligand from the Mandyphos family,

developed by Solvias. These ligands are known for their application in asymmetric catalysis,

particularly in hydrogenation reactions, due to their unique structural and electronic properties.

The ferrocene backbone provides a rigid and sterically defined environment, which, in

combination with the phosphine groups, allows for high enantioselectivity in the reduction of

prochiral substrates. This document provides detailed application notes and protocols for the

use of Mandyphos SL-M003-2 in various asymmetric hydrogenation reactions.

Mandyphos ligands, including SL-M003-2, have demonstrated effectiveness in the rhodium-

catalyzed asymmetric hydrogenation of a range of substrates such as α-acetamidoacrylates, α-

and β-enamides, acrylic acid derivatives, itaconates, and β-ketoesters. Furthermore, they are

employed in the iridium-catalyzed asymmetric transfer hydrogenation of ketones.

Rhodium-Catalyzed Asymmetric Hydrogenation of
α-Acetamidoacrylates
The asymmetric hydrogenation of α-acetamidoacrylates is a key transformation for the

synthesis of chiral α-amino acids, which are fundamental building blocks in pharmaceutical
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drug development. The Rh-Mandyphos SL-M003-2 catalytic system is anticipated to provide

high enantioselectivity for this class of substrates.

Experimental Protocol:

A general procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl 2-

acetamidoacrylate is as follows:

Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with

[Rh(COD)₂]BF₄ (1.0 mol%) and Mandyphos SL-M003-2 (1.1 mol%). Anhydrous and

degassed solvent (e.g., methanol, dichloromethane, or toluene) is added, and the mixture is

stirred at room temperature for 30 minutes to form the active catalyst.

Reaction Setup: In a separate autoclave, the substrate, methyl 2-acetamidoacrylate (100

molar equivalents), is dissolved in the same solvent.

Hydrogenation: The catalyst solution is transferred to the autoclave containing the substrate.

The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired

hydrogen pressure (e.g., 1-50 bar).

Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., room

temperature) for a predetermined time (e.g., 1-24 hours). The progress of the reaction can

be monitored by techniques such as TLC, GC, or HPLC.

Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The

solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product is

determined by chiral HPLC or GC analysis.

Logical Workflow for Catalyst Preparation and Hydrogenation:

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Rhodium-Catalyzed Asymmetric Hydrogenation of
Enamides
Chiral amines are crucial intermediates in the synthesis of many active pharmaceutical

ingredients. The asymmetric hydrogenation of enamides using a Rh-Mandyphos SL-M003-2
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catalyst offers an efficient route to these valuable compounds.

Experimental Protocol:

A general procedure for the rhodium-catalyzed asymmetric hydrogenation of an N-acylated

enamide is as follows:

Catalyst Preparation: A stock solution of the rhodium precursor, such as [Rh(NBD)₂]BF₄, and

Mandyphos SL-M003-2 is prepared in a degassed solvent (e.g., CH₂Cl₂ or THF) inside a

glovebox. A typical ligand-to-metal ratio is 1.1:1.

Reaction: The enamide substrate is placed in a reaction vessel, and the catalyst solution is

added (e.g., S/C ratio of 100:1 to 1000:1).

Hydrogenation: The vessel is placed in an autoclave, which is then purged and pressurized

with hydrogen (e.g., 10-60 bar). The reaction is stirred at a controlled temperature (e.g., 25-

50 °C) until completion.

Analysis: The conversion and enantiomeric excess are determined by chiral GC or HPLC

analysis of the reaction mixture after depressurization.

Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation of Enamides (Illustrative)

While specific data for SL-M003-2 is not publicly available, the following table illustrates typical

results obtained with the Mandyphos ligand class for this transformation.
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Substra
te

Catalyst
Loading
(mol%)

Solvent
Pressur
e (bar)

Temp
(°C)

Time (h)
Convers
ion (%)

ee (%)

N-(1-

phenylvin

yl)aceta

mide

1.0 CH₂Cl₂ 20 25 16 >99 95-99

Methyl

(Z)-2-

acetamid

ocinnam

ate

0.5 MeOH 10 25 12 >99 94-98

N-(3,4-

dihydron

aphthale

n-1-

yl)aceta

mide

1.0 Toluene 50 50 24 >99 96

Iridium-Catalyzed Asymmetric Transfer
Hydrogenation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental reaction in

organic synthesis. Iridium catalysts bearing Mandyphos ligands are effective for the asymmetric

transfer hydrogenation of ketones, using a hydrogen donor like isopropanol or a formic

acid/triethylamine mixture.

Experimental Protocol:

A general procedure for the iridium-catalyzed asymmetric transfer hydrogenation of

acetophenone is as follows:

Catalyst Formation: In a reaction flask, [Ir(COD)Cl]₂ (0.5 mol%) and Mandyphos SL-M003-2
(1.1 mol%) are dissolved in a suitable solvent (e.g., isopropanol). The mixture is stirred under
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an inert atmosphere.

Reaction: The ketone substrate (e.g., acetophenone) is added, followed by a hydrogen

source, which can be the solvent itself (isopropanol) in the presence of a base (e.g., KOtBu),

or a mixture of formic acid and triethylamine.

Heating and Monitoring: The reaction mixture is heated (e.g., to 50-80 °C) and stirred for

several hours. The progress is monitored by GC or HPLC.

Work-up: After completion, the reaction is quenched, and the product is isolated and purified.

The enantiomeric excess is determined by chiral HPLC or GC.

Reaction Pathway for Ir-Catalyzed Transfer Hydrogenation:

Caption: Catalytic cycle for transfer hydrogenation.

Quantitative Data for Ir-Catalyzed Asymmetric Transfer Hydrogenation of Ketones (Illustrative)

The following table provides representative data for the performance of Mandyphos-type

ligands in this reaction.

Substra
te

Catalyst
Loading
(mol%)

Hydrog
en
Source

Base
Temp
(°C)

Time (h)
Convers
ion (%)

ee (%)

Acetophe

none
1.0 i-PrOH KOtBu 80 12 >95 90-97

1-

Tetralone
0.5

HCOOH/

NEt₃
- 50 24 >99 92-98

2-

Chloroac

etopheno

ne

1.0 i-PrOH KOtBu 60 18 >95 88-94

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12322183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandyphos SL-M003-2 is a versatile and highly effective chiral ligand for asymmetric

hydrogenation reactions. Its application with rhodium and iridium catalysts provides access to a

wide range of enantioenriched products, including chiral amino acids, amines, and alcohols,

which are of significant interest to the pharmaceutical and fine chemical industries. The

provided protocols serve as a starting point for optimization, and reaction conditions should be

screened for each specific substrate to achieve the best results in terms of activity and

enantioselectivity.

To cite this document: BenchChem. [Application Notes and Protocols for Mandyphos SL-
M003-2 in Asymmetric Hydrogenation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12322183#using-mandyphos-sl-m003-2-in-
asymmetric-hydrogenation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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